
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to isolate the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acidic Hydrolysis | HCl (1M), reflux, 6h | 2-Oxo-2-(pyridin-4-ylamino)acetic acid | ~85% | |
Basic Hydrolysis | NaOH (2M), 60°C, 4h | Sodium salt of 2-oxo-2-(pyridin-4-ylamino)acetic acid | ~90% |
Hydrolysis is critical for generating water-soluble derivatives for biological studies.
Nucleophilic Substitution
The α-keto ester participates in nucleophilic substitution reactions with amines or alcohols:
With Amines
Reaction with primary amines (e.g., ethylenediamine) leads to amide formation:
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate+R-NH2→R-NH-C(O)-C(O)-NH-Pyridin-4-yl+EtOH
This reaction is facilitated by bases like triethylamine in dichloromethane at 0–25°C.
With Alcohols
Transesterification occurs with methanol or ethanol under acidic catalysis:
Ethyl ester+MeOHH+Methyl 2-oxo-2-(pyridin-4-ylamino)acetate+EtOH
Cyclocondensation Reactions
Cyclocondensation with ethylenediamine forms polyazaheterocycles, a key pathway for synthesizing pharmacologically relevant scaffolds.
Mechanistic Insights
Computational studies (ωB97XD/6-311++G(d,p)) reveal a three-step mechanism :
-
Nucleophilic attack : Ethylenediamine attacks the α-keto carbonyl, forming a tetrahedral intermediate.
-
Proton transfer : Stabilization via intramolecular proton shifts.
-
Cyclization : Elimination of water yields a bicyclic polyazaheterocycle.
Step | Activation Energy (kcal/mol) | Dominant Electron Density Flow |
---|---|---|
TS2-a | 18.2 | N1–C6 bond formation |
TS2-b | 12.7 | O7–H2 bond cleavage |
TS2-c | 9.8 | C6–N1 double bond stabilization |
The reaction favors Channel 2 (ΔG‡ = 9.8 kcal/mol), producing the thermodynamically stable product .
Oxidation
The α-keto group is oxidized to a dicarboxylic acid derivative using KMnO₄ or CrO₃:
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetateKMnO4Pyridin-4-ylamino-oxalic acid
Reduction
NaBH₄ reduces the keto group to a hydroxyl group:
α-Keto esterNaBH4Ethyl 2-hydroxy-2-(pyridin-4-ylamino)acetate
Cross-Coupling Reactions
The pyridine ring undergoes palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position:
Ethyl ester+Ar-B(OH)2Pd(PPh3)4Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate-Ar
Thermal Degradation
At temperatures >150°C, decarboxylation occurs, releasing CO₂ and forming pyridin-4-ylamino acetamide:
Ethyl esterΔPyridin-4-ylamino acetamide+CO2+EtOH
Comparative Reactivity
Reaction Type | Ethyl 4-Pyridinyl Derivative | Methyl 4-Pyridinyl Derivative |
---|---|---|
Hydrolysis Rate (t₁/₂) | 2.5h (pH 7) | 1.8h (pH 7) |
Cyclocondensation ΔG‡ | 9.8 kcal/mol | 11.2 kcal/mol |
Oxidation Yield | 85% | 78% |
The ethyl group marginally stabilizes the transition state compared to methyl analogs .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate has been investigated for its potential therapeutic effects and as a precursor in drug development. Notably, it has been utilized as an impurity standard in the quality control of Edoxaban, an anticoagulant medication. This application underscores its relevance in ensuring the safety and efficacy of pharmaceutical products.
The compound is widely used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for creating complex molecular structures.
Synthesis Pathway Example
The synthesis typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at controlled temperatures to maximize yield and purity.
Biological Research
In biological studies, this compound is being explored for its interactions with biomolecules and potential biological activities. Its structural features suggest possible interactions with enzymes and receptors, which could lead to significant findings in metabolic pathways and enzyme inhibition.
Enzyme Interaction Studies
Research indicates that compounds similar to this compound can inhibit certain enzymes crucial for disease progression. For example, studies on related compounds have shown promising results against carbonic anhydrase IX, revealing selectivity that could be beneficial for targeted therapies.
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Compound 4e | Carbonic Anhydrase IX | 10.93 |
Compound 4g | Carbonic Anhydrase II | 1.55 |
Industrial Applications
Beyond research, this compound also finds utility in the industrial production of specialty chemicals and materials. Its versatility as an intermediate allows for large-scale synthesis processes that mirror laboratory methods while incorporating additional purification steps to ensure product quality.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is not well-studied due to its primary recognition as an impurity. its structural components suggest potential interactions with biological targets such as enzymes and receptors. The ester and amide groups may participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Another ester and pyridine compound with similar structural features.
Ethyl oxo(pyridin-2-ylamino)acetate: Shares the pyridine and ester functional groups.
Uniqueness
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Biological Activity
Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate, a compound characterized by its pyridine ring and keto group, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties.
This compound is identified by the CAS number 156093-78-6. Its molecular formula is C9H9N1O3, and it possesses a melting point of approximately 172-173 °C. The compound is known for its ability to act as a potential pharmacophore in drug design due to its structural attributes, which allow for interactions with various biological targets .
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing pyridine rings have been shown to exhibit potent antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antifungal Properties
The compound has also been evaluated for antifungal activity. Research indicates that derivatives of pyridine can inhibit the growth of fungi such as Candida albicans. This suggests that this compound could be a candidate for developing antifungal agents .
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. In experimental models, compounds similar to this compound exhibited significant reductions in edema and inflammatory markers, indicating their potential as anti-inflammatory agents .
Table: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Its structure allows for effective binding to target proteins, influencing cellular processes such as apoptosis and cell proliferation.
In particular, the compound's interaction with NF-kB pathways suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation or infection .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous structures (e.g., ethyl 2-oxo-2-(p-tolyl)acetate) are prepared by reacting nitroacetate precursors with aryl amines under acidic or basic conditions. Optimization involves adjusting stoichiometry, reaction time (e.g., 24–48 hours), and temperature (50–80°C). Solvent choice (e.g., THF, DCM) and catalysts (e.g., DMAP) can enhance yields, as seen in similar thiazole-acetamide syntheses . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : 1H NMR (500 MHz, CDCl3) is used to confirm the pyridinyl and ester moieties. For example, analogous compounds show characteristic peaks: δ ~8.5 ppm (pyridinyl protons), ~4.4 ppm (CH2 of ethyl ester), and ~1.4 ppm (CH3 of ester) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between pyridinyl N and carbonyl O) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) recommend avoiding inhalation/contact and using PPE (gloves, goggles). First-aid measures include rinsing exposed skin with water and consulting a physician. Storage requires inert atmospheres (N2) and temperatures below –20°C to prevent decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H NMR shifts) be resolved during structural validation?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies:
- Variable Temperature NMR : Identifies dynamic processes (e.g., peak splitting at low temps).
- DFT Calculations : Predict theoretical spectra (e.g., using Gaussian) to compare with experimental data .
- Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm bond lengths/angles .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies (HPLC, TGA) show degradation via hydrolysis of the ester group. Mitigation strategies:
- pH Control : Buffers (pH 4–6) reduce base-catalyzed hydrolysis.
- Lyophilization : Store as a lyophilized powder to minimize water exposure.
- Co-solvents : Add 10–20% DMSO or ethanol to aqueous solutions to stabilize the ester .
Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., amidases).
- DFT/Molecular Dynamics : Calculate activation energies for proposed reactions (e.g., nucleophilic attack at the carbonyl group).
- Retrosynthetic Analysis : Tools like Synthia suggest viable precursors (e.g., pyridin-4-amine derivatives) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks increase at larger scales due to prolonged heating. Solutions:
Properties
CAS No. |
53117-18-3 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylamino)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,12) |
InChI Key |
BYWDHMYUVLPVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
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